Product packaging for Calcium Maleate(Cat. No.:CAS No. 34938-90-4)

Calcium Maleate

Cat. No.: B1233713
CAS No.: 34938-90-4
M. Wt: 154.13 g/mol
InChI Key: HDRTWMBOUSPQON-ODZAUARKSA-L
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Description

Historical Context of Maleate (B1232345) Salt Chemistry Research

The study of maleate salts is intrinsically linked to the chemistry of maleic acid, a dicarboxylic acid known for its cis-configuration double bond. nih.gov Historically, maleic acid and its derivatives have been significant in industrial chemistry, particularly in the manufacture of artificial resins and polymers. nih.gov The ability of maleic acid to participate in polymerization and other chemical reactions made its salts, including maleates, subjects of academic and industrial interest.

In pharmaceutical science, the formation of salts is a common strategy to modify the physicochemical properties of drug molecules. Maleate salts of various active pharmaceutical ingredients have been developed and studied to improve characteristics like stability and solubility. thecanadianencyclopedia.caresearchgate.net This has led to a body of research on the behavior of the maleate ion in solid-state and solution chemistry. Investigations have explored how the maleate counterion interacts with different cations and the resulting impact on the crystal structure and properties of the salt. researchgate.netchemicalmicroscopy.com This foundational research into maleate salts provides the context for the specific investigation of individual compounds like calcium maleate.

Significance of Calcium as a Counterion in Organic Salt Chemistry

In chemistry, a counterion is an ion that accompanies an ionic species to maintain electrical neutrality. wikipedia.org Calcium, as a divalent cation (Ca²⁺), is a common and significant counterion for anionic species, including organic anions derived from carboxylic acids. wikipedia.orgreach-metals.eu The choice of a counterion is a critical aspect of salt formation in chemical and pharmaceutical development, as it can profoundly influence the properties of the resulting salt. researchgate.net

The significance of calcium as a counterion stems from several factors:

Charge and Coordination: As a divalent cation, calcium can interact with one or two anions, leading to diverse crystal structures and coordination polymers. In many of its salts, the calcium atom is coordinated by multiple oxygen atoms from the organic anions and often from water molecules in hydrated forms. researchgate.netresearchgate.net

Influence on Physicochemical Properties: The calcium counterion affects key properties such as solubility, stability, and hygroscopicity of the organic salt. pagesuite.com While calcium salts are often less soluble in water than their sodium or potassium counterparts, this property can be advantageous in specific applications where controlled dissolution is desired. pagesuite.com

Reactivity and Application: Calcium's high affinity for certain anions is utilized in processes like water softening, where cation-exchange resins preferentially bind to Ca²⁺ ions. wikipedia.org In materials science, calcium-containing organic salts serve as precursors in the synthesis of other materials, such as oxides and ferrites, through thermal decomposition. ias.ac.in

The use of calcium as a counterion allows for the fine-tuning of the properties of an organic salt, making it a versatile tool in materials science and chemical synthesis. researchgate.net

Scope of Academic Investigation of this compound Compounds

Academic research on this compound has focused on several key areas, primarily its synthesis, structural characterization, and thermal behavior. The compound is often studied as a model system for a metal-organic framework or as a precursor for other materials.

Synthesis: Researchers have explored various methods for synthesizing this compound. Common laboratory preparations involve the reaction of malic acid with a calcium source like calcium carbonate or calcium hydroxide (B78521) in an aqueous solution. atamanchemicals.com Other methods include precipitation by mixing a soluble calcium salt solution with a sodium malate (B86768) solution. atamanchemicals.com More advanced synthesis techniques have also been reported, including:

Ultrasound-Assisted Preparation: Studies have shown that using ultrasound can assist in the preparation of this compound from sources like bovine bone, potentially increasing the efficiency of the reaction. plos.orgnih.gov

Fermentation: High-yield production of calcium malate has been achieved through a one-step fermentation process using fungal strains such as Penicillium sclerotiorum. nih.gov

Precursor for Other Compounds: this compound has been prepared as an intermediate in the synthesis of more complex materials. For instance, it is a component in the preparation of calcium tris(maleato) ferrate(III), which is a precursor for producing calcium ferrite (B1171679) (Ca₂Fe₂O₅) at temperatures lower than conventional ceramic methods. ias.ac.in

Synthesis MethodReactants/SourceKey FindingsReference
Chemical Reaction Calcium Carbonate/Hydroxide, Malic AcidStandard method for formation. atamanchemicals.com
Precipitation Soluble Calcium Salt, Sodium MalateFormation of precipitate from solution. atamanchemicals.com
Ultrasound-Assisted Bovine Bone, Malic AcidOptimized conditions (200 W, 35°C, 17 min) resulted in a 66.16% recovery efficiency. nih.gov
Fermentation Glucose, Penicillium sclerotiorumAchieved a high titer of 92.0 g/l in a 10-l fermenter. nih.gov
Precursor Synthesis Iron(III) Maleate, this compound, Maleic AcidUsed to prepare calcium tris(maleato) ferrate(III) for ferrite formation. ias.ac.in

Structural and Thermal Analysis: A significant portion of the research has been dedicated to determining the crystal structure of this compound, which often crystallizes with water molecules.

Crystal Structure: X-ray diffraction studies have identified different hydrated forms. The structure of this compound dihydrate (CaC₄H₂O₄·2H₂O) was determined to be orthorhombic. researchgate.netresearchgate.net Another study identified a dihydrate of calcium bis(malate) (Ca(C₄H₄O₅)₂·2H₂O) as having a monoclinic crystal system where the Ca²⁺ ion is eight-fold coordinated. researchgate.net A trihydrate form, Ca(C₄H₄O₅)·3H₂O, has also been characterized as monoclinic, with the calcium ion having a coordination number of seven. researcher.life In these structures, the calcium ion is typically coordinated by oxygen atoms from both the maleate anions and the water molecules, forming complex polymeric layers stabilized by hydrogen bonding. researchgate.netresearchgate.net

Thermal Properties: Thermal analysis techniques (TG/DTA) have been used to investigate the decomposition of this compound hydrates. These studies show multi-stage decomposition patterns, beginning with the loss of water molecules, followed by the decomposition of the anhydrous salt. researchgate.net For example, the thermal treatment of the precursor calcium tris(maleato) ferrate(III) leads to the formation of α-Fe₂O₃ and calcium carbonate, which then react at higher temperatures to form calcium ferrite. ias.ac.in

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Ca(C₄H₄O₅)₂·2H₂O MonoclinicC2/cCa²⁺ is eight-fold coordinated; forms a layer-type polymeric structure. researchgate.net
CaC₄H₂O₄·2H₂O OrthorhombicP2₁2₁2₁Calcium atom is eight-fold coordinated by oxygen atoms (two from water). researchgate.netresearchgate.net
Ca(C₄H₄O₅)·3H₂O MonoclinicP2₁Calcium ion coordination number is seven; one water molecule is less strongly bound. researcher.life

Applications in Materials Science: The academic investigation extends to its use in polymer science. Maleate copolymers are researched for their utility as antiscalants and dispersants, capable of modifying the crystal formation of water hardness salts like calcium carbonate. google.com The emulsion polymerization of monomers in the presence of maleates has been studied to improve the properties of paints and adhesives. scirp.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2CaO4 B1233713 Calcium Maleate CAS No. 34938-90-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

34938-90-4

Molecular Formula

C4H2CaO4

Molecular Weight

154.13 g/mol

IUPAC Name

calcium;(Z)-but-2-enedioate

InChI

InChI=1S/C4H4O4.Ca/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-;

InChI Key

HDRTWMBOUSPQON-ODZAUARKSA-L

SMILES

C(=CC(=O)[O-])C(=O)[O-].[Ca+2]

Isomeric SMILES

C(=C\C(=O)[O-])\C(=O)[O-].[Ca+2]

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-].[Ca+2]

Synonyms

hydrogen maleate
maleate
maleic acid
maleic acid, ammonium salt
maleic acid, calcium salt
maleic acid, dipotassium salt
maleic acid, disodium salt
maleic acid, iron salt
maleic acid, monoammonium salt
maleic acid, monocopper (2+) salt
maleic acid, monosodium salt
maleic acid, neodymium salt
maleic acid, potassium salt
maleic acid, sodium salt
sodium maleate

Origin of Product

United States

Synthetic Methodologies and Preparation Techniques for Calcium Maleate

Precipitation-Based Synthesis Routes for Calcium Maleate (B1232345)

Precipitation from an aqueous solution is a common and straightforward method for the synthesis of calcium maleate. This technique generally involves the reaction of a soluble calcium salt with maleic acid or a soluble maleate salt, leading to the formation of insoluble this compound which then precipitates out of the solution. A typical reaction involves the neutralization of maleic acid with a calcium base, such as calcium hydroxide (B78521) or calcium carbonate.

The reaction can be represented as follows:

With Calcium Hydroxide: C₄H₄O₄ + Ca(OH)₂ → CaC₄H₂O₄ + 2H₂O

With Calcium Carbonate: C₄H₄O₄ + CaCO₃ → CaC₄H₂O₄ + H₂O + CO₂

The choice of reactants can influence the reaction rate and the purity of the final product. For instance, the use of calcium carbonate results in the evolution of carbon dioxide gas, which can affect the reaction kinetics and the morphology of the precipitate.

Factors Influencing this compound Crystallization and Purity

Several factors can significantly impact the crystallization process and the resulting purity of this compound during precipitation synthesis. These include:

Temperature: Temperature affects the solubility of this compound and the kinetics of the crystallization process. Higher temperatures can increase the solubility, potentially leading to the formation of larger and more well-defined crystals upon cooling, but may also increase the rate of impurity incorporation. Conversely, lower temperatures can lead to faster precipitation and smaller particle sizes.

pH: The pH of the reaction medium is a critical parameter. The dissolution of calcium salts and the ionization of maleic acid are both pH-dependent. Controlling the pH ensures the complete neutralization of the acid and prevents the co-precipitation of other calcium salts. An alkaline environment is generally favorable for the precipitation of calcium salts of carboxylic acids.

Concentration of Reactants: The initial concentration of the calcium salt and maleic acid solutions influences the degree of supersaturation. A higher degree of supersaturation typically leads to rapid nucleation and the formation of a large number of small crystals. Conversely, a lower degree of supersaturation favors crystal growth over nucleation, resulting in larger, more uniform crystals.

Stirring Rate: The agitation of the reaction mixture plays a crucial role in maintaining homogeneity, promoting mass transfer, and influencing the particle size distribution of the precipitate. Vigorous stirring can lead to smaller and more uniform particles, while inadequate stirring may result in agglomeration and a broader particle size distribution.

A study on the precipitation of calcium salts of organic acids demonstrated that the crystallization kinetics are complex, with this compound precipitating in a two-stage process. researchgate.net The choice of calcium source also matters, with calcium carbonate leading to faster crystallization compared to calcium hydroxide. researchgate.net

Role of Seed Crystals in Controlled this compound Growth

The introduction of seed crystals into a supersaturated solution of this compound is a powerful technique for controlling the crystallization process. Seed crystals are small particles of pre-existing this compound that provide a template for the deposition of solute molecules, thereby promoting crystal growth over spontaneous nucleation.

The key roles of seed crystals in the controlled growth of this compound include:

Inducing Crystallization: Seed crystals can initiate crystallization at a lower level of supersaturation than is required for spontaneous nucleation, providing better control over the onset of precipitation.

Controlling Crystal Size and Morphology: The number and size of the seed crystals can be manipulated to influence the final particle size distribution of the product. A larger number of smaller seed crystals will generally result in a larger number of smaller final crystals.

Enhancing Purity: By promoting controlled growth on existing surfaces, seeding can reduce the likelihood of impurity entrapment that can occur during rapid, uncontrolled precipitation.

Research has shown that the crystallization of this compound is strongly dependent on the presence of seed crystals. researchgate.net The addition of seed crystals can shift the precipitation mechanism from a higher-order process to a first-order mechanism, indicating a surface-controlled growth process. researchgate.net

Solution Growth Techniques for this compound

Solution growth techniques offer alternative methods for the preparation of high-quality single crystals of this compound. These methods provide a controlled environment for crystal growth, allowing for the formation of larger and more perfect crystals than typically obtained through rapid precipitation.

Gel-Aided Crystallization Protocols for this compound

While specific literature on the gel-aided crystallization of this compound is limited, the general principles of this technique can be applied. Gel-aided crystallization involves the growth of crystals within a gel matrix, such as silica (B1680970) gel or agar (B569324) gel. The gel medium serves to suppress convective currents and control the diffusion of reactants, leading to a slower and more controlled crystal growth process.

In a typical setup, a solution of a soluble calcium salt is incorporated into the gel, and a solution of maleic acid is layered on top. The reactants then diffuse slowly towards each other through the gel, and where they meet at a critical supersaturation, nucleation and crystal growth occur. This method has been successfully employed for the growth of other calcium carboxylate crystals, such as calcium tartrate. lbp.world The gel provides a three-dimensional, convection-free environment that can lead to the formation of well-defined, high-quality single crystals. mdpi.com

The key advantages of gel-aided crystallization include:

Suppression of convection, leading to diffusion-controlled growth.

Reduction in the number of nucleation sites, favoring the growth of fewer, larger crystals.

The ability to grow crystals of substances with low solubility.

Hydrothermal and Solvothermal Approaches in this compound Synthesis

Hydrothermal and solvothermal synthesis are powerful techniques for the preparation of crystalline materials, including metal-organic frameworks (MOFs) and coordination polymers. These methods involve carrying out a chemical reaction in a sealed vessel (an autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal) as the reaction medium.

While direct reports on the hydrothermal or solvothermal synthesis of simple this compound are scarce, these methods have been extensively used to synthesize calcium-based coordination polymers with various dicarboxylic acid linkers. researchgate.nettandfonline.com It is conceivable that under appropriate conditions, hydrothermal or solvothermal methods could be employed to synthesize crystalline phases of this compound, potentially with novel structures or properties.

The general principles of these techniques that could be applied to this compound synthesis include:

Increased Reactivity: The elevated temperatures and pressures enhance the solubility of reactants and the reaction rates.

Control over Polymorphism: The specific conditions of temperature, pressure, and solvent can be tuned to favor the formation of a particular crystalline phase (polymorph) of this compound.

Formation of Novel Structures: These methods can lead to the formation of unique crystal structures that are not accessible through conventional solution-based methods.

For instance, the solvothermal synthesis of a calcium-based MOF using a dihydroxyterephthalate linker has been reported, demonstrating the feasibility of using calcium and dicarboxylate ligands under these conditions. nih.govmdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This can be achieved through various strategies, including the use of renewable resources, energy-efficient methods, and the minimization of waste.

One promising green approach is the utilization of biowaste as a source of calcium. Materials such as eggshells, seashells, and bovine bones are rich in calcium carbonate and can be processed to obtain a calcium source for the synthesis of this compound. nih.govnih.gov This approach not only provides a sustainable alternative to mined calcium carbonate but also helps in the management of waste materials. mdpi.comresearchgate.net

A study has demonstrated the successful preparation of this compound from bovine bone using an ultrasound-assisted direct neutralization method. nih.gov Ultrasound irradiation can enhance the reaction rate and efficiency, leading to a reduction in reaction time and energy consumption. The cavitation effect produced by ultrasound can increase the surface area of the reactants and accelerate mass transfer, thereby promoting the chemical reaction. nih.gov

The optimal conditions for the ultrasound-assisted synthesis of this compound from bovine bone were found to be:

ParameterOptimal Value
Solid-liquid ratio1:15 g/mL
Solid-acid ratio1:1.5
Ultrasonic power200 W
Ultrasonic temperature35°C
Ultrasonication time17 min

Under these conditions, a calcium recovery efficiency of 66.16% and a purity of 92.54% were achieved. nih.gov This demonstrates the potential of ultrasound-assisted synthesis as a greener and more efficient method for the production of this compound.

Further adherence to green chemistry principles in this compound synthesis could involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. The reaction of maleic acid with calcium hydroxide, for example, has a high atom economy as water is the only byproduct.

Use of Safer Solvents: Preferring water as a solvent over hazardous organic solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, or utilizing energy-efficient techniques like ultrasound.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Optimization of Reaction Parameters for this compound Production

Influence of Reaction Temperature

Temperature is a critical parameter in the synthesis of this compound, affecting both reaction kinetics and product solubility. The reaction temperature is typically maintained within a range of ambient to moderately elevated levels. For instance, in the preparation of related compounds like calcium citrate (B86180) malate (B86768), the reaction temperature is often controlled between 20°C and 80°C. googleapis.comepo.orggoogle.com Studies have shown a preferable range of 40°C to 60°C for maximizing the formation of the desired product while preventing decomposition, which can occur at temperatures above 100°C. googleapis.comepo.org

In a study optimizing the synthesis of calcium citrate malate from duck eggshells, experiments were conducted at both room temperature (25°C) and an elevated temperature of 80°C to determine the impact on product yield. scientific.netresearchgate.net Similarly, research on the ultrasound-assisted preparation of calcium malate identified an optimal reaction temperature of 35°C for achieving the highest conversion efficiency. nih.gov The conversion of ionic calcium was observed to increase with temperature up to 40°C, after which the efficiency began to decrease. nih.gov This indicates that an optimal temperature exists, which balances reaction rate and product stability.

Effect of Reactant Concentration

The concentration of reactants in the aqueous solution is a pivotal factor that governs the precipitation and yield of this compound. Preparing a highly concentrated aqueous solution is a preferred method as it can efficiently force the metastable this compound product out of solution. googleapis.comgoogle.com Research on analogous compounds suggests that reactant concentrations ranging from 20% to 75% by weight in water are effective, with a more preferable range being 40% to 65%. googleapis.comepo.orggoogle.com

The molar ratios of the reactants—the calcium source (such as calcium carbonate or calcium hydroxide) and maleic acid—are also crucial. nih.gov For example, in the synthesis of calcium malate from bovine bone, an optimal mass ratio of bone meal to malic acid was found to be 1:1.5. nih.gov Increasing the acid ratio up to this point significantly enhanced the ionization efficiency of calcium, leading to a higher product yield. nih.gov Similarly, studies on producing calcium malate from eggshells found that a 6.0% malic acid concentration yielded the highest content of dissoluble product when combined with other optimized parameters. researchgate.netnih.gov

Role of Reaction Time

The duration of the reaction directly impacts the completeness of the reaction and the crystallization of the final product. Sufficient time must be allowed for the neutralization reaction to proceed and for the this compound to precipitate. In processes involving the reaction of calcium carbonate with organic acids, the mixture is typically stirred until the evolution of carbon dioxide ceases. googleapis.com A patent for preparing calcium citrate malate specifies a reaction time of 1.5 to 2 hours with continuous stirring to ensure complete reaction and crystallization. google.com

In more advanced, energy-assisted methods, the reaction time can be significantly reduced. For instance, in the ultrasound-assisted synthesis of calcium malate, an optimal ultrasonication time of 17 minutes was identified. nih.gov This rapid, ultrasound-assisted reaction achieved a significantly higher conversion efficiency compared to a conventional reaction time of 60 minutes, highlighting the advantage of this technique in accelerating the process. nih.gov

Optimization Through Advanced Methodologies

Modern synthetic techniques can enhance the efficiency of this compound production. The application of ultrasound and Pulsed Electric Field (PEF) technology has been shown to improve yield and reduce reaction times.

Ultrasound-assisted synthesis has been optimized to produce calcium malate with high efficiency. A study utilizing response surface methodology determined the optimal conditions to be an ultrasonic power of 200 W, an ultrasonication time of 17 minutes, and a temperature of 35°C. nih.gov Under these conditions, a conversion efficiency of 66.31% and a purity of 92.54% were achieved. nih.gov

Pulsed Electric Field (PEF) treatment is another effective method for extracting calcium malate from sources like eggshells. The optimization of this process involved varying the malic acid concentration, electric field intensity, and pulse duration. The highest yield of soluble calcium malate was obtained with 6.0% malic acid, an electric field intensity of 20 kV/cm, and a pulse duration of 24 μs. researchgate.netnih.gov These advanced methods demonstrate a significant potential for the energy-efficient and rapid production of this compound. nih.gov

The table below summarizes the optimized parameters from various studies for the production of this compound and related organic calcium salts.

ParameterOptimized ValueSynthesis Method/Source
Temperature 35°CUltrasound-assisted synthesis from bovine bone nih.gov
40°C - 60°CAqueous precipitation of calcium citrate malate googleapis.comepo.orggoogle.com
Reactant Ratio 1:1.5 (Solid:Acid)Ultrasound-assisted synthesis from bovine bone nih.gov
Reactant Conc. 6.0% Malic AcidPEF extraction from eggshell researchgate.netnih.gov
40% - 65% (w/w)Aqueous precipitation of calcium citrate malate googleapis.comepo.orggoogle.com
Reaction Time 17 minutesUltrasound-assisted synthesis nih.gov
1.5 - 2 hoursAqueous precipitation of calcium citrate malate google.com
Ultrasonic Power 200 WUltrasound-assisted synthesis nih.gov
PEF Intensity 20 kV/cmPEF extraction from eggshell researchgate.netnih.gov
PEF Duration 24 µsPEF extraction from eggshell researchgate.netnih.gov

Advanced Structural Characterization of Calcium Maleate

Single Crystal X-ray Diffraction Analysis of Calcium Maleate (B1232345)

Single crystal X-ray diffraction offers unparalleled detail regarding the crystal structure of a material. Through the analysis of diffraction patterns from a single, high-quality crystal, a complete structural model can be built. For calcium maleate, this technique has been applied to its hydrated form, specifically this compound dihydrate (CaC₄H₂O₄·2H₂O). researchgate.netresearchgate.net

The analysis of diffraction data for this compound dihydrate reveals that it crystallizes in the orthorhombic system. researchgate.netresearchgate.net This crystal system is characterized by three unequal axes that are all perpendicular to each other. The specific space group determined for this compound dihydrate is P2₁2₁2₁, a non-centrosymmetric group. researchgate.netresearchgate.net

The unit cell is the fundamental repeating unit of a crystal structure. For this compound dihydrate, the dimensions of this orthorhombic cell have been precisely measured. researchgate.netresearchgate.net The structure contains four formula units (Z = 4) within each unit cell. researchgate.netresearchgate.net

Table 1: Crystallographic Data for this compound Dihydrate

Parameter Value
Formula CaC₄H₂O₄·2H₂O
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.54(2)
b (Å) 10.83(3)
c (Å) 6.84(1)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 632.4
Z 4

Data sourced from references researchgate.netresearchgate.net.

The structural analysis shows that the calcium ion (Ca²⁺) acts as a central coordinating atom. In the crystal structure of this compound dihydrate, each calcium atom is eight-fold coordinated. researchgate.netresearchgate.net The coordination sphere is composed entirely of oxygen atoms. Six of these oxygen atoms are provided by the carboxylate groups of the surrounding maleate anions, while the remaining two coordination sites are occupied by oxygen atoms from two different water molecules. researchgate.netresearchgate.net This high coordination number is typical for calcium complexes. uomphysics.net

Powder X-ray Diffraction Studies of this compound

Powder X-ray diffraction (PXRD) is a powerful and widely used technique for the characterization of polycrystalline materials. It provides a distinct diffraction pattern, or "fingerprint," that is unique to a specific crystalline phase. researchgate.netresearchgate.net

For polycrystalline samples of this compound, PXRD is the primary tool for phase identification and the assessment of sample purity. researchgate.net By comparing the experimental diffraction pattern of a synthesized batch of this compound with a reference pattern, its identity can be confirmed. nist.gov A reference pattern can be obtained from a standard database, such as the Powder Diffraction File (PDF), or it can be calculated from the single-crystal structure data.

The presence of sharp, well-defined Bragg peaks in the PXRD pattern is indicative of a well-crystallized material. nist.gov If the synthesized sample is pure, its diffraction pattern will match the reference pattern for this compound. The appearance of additional peaks in the pattern would signify the presence of crystalline impurities or different polymorphic or hydrated forms of the compound. researchgate.net This method is routinely used to confirm the single-phase nature of related metal-organic compounds, such as barium tetrakis(maleate) dihydrate, and to distinguish between closely related compounds like calcium citrate (B86180) and calcium malate (B86768). researchgate.net

Crystallinity Evaluation of this compound Samples

The degree of crystallinity in a solid sample significantly influences its physical and chemical properties, including solubility and stability. The evaluation of crystallinity distinguishes between ordered crystalline structures and disordered amorphous content. Key analytical techniques for this purpose are X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC). ashasd.come3s-conferences.org

X-ray Diffraction (XRD): XRD is a powerful non-destructive technique for assessing the crystallinity of a material. cimsa.com.tr Crystalline materials produce a distinct diffraction pattern with sharp peaks at specific angles (2θ), resulting from the constructive interference of X-rays interacting with the ordered atomic planes of the crystal lattice. measurlabs.comsemanticscholar.org In contrast, amorphous materials lack long-range order and produce a broad halo with no sharp peaks. The degree of crystallinity can be quantified by comparing the integrated intensity of the crystalline peaks to the total scattered intensity, which includes the amorphous halo. measurlabs.com For this compound samples, XRD analysis can determine the presence and proportion of crystalline phases versus any amorphous content. e3s-conferences.org

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov When a semi-crystalline material is heated, it exhibits a glass transition (T_g) for the amorphous fraction, potential exothermic crystallization events, and a characteristic endothermic peak corresponding to the melting of the crystalline fraction (T_m). The enthalpy of fusion (ΔH_f), calculated from the area of the melting peak, is directly proportional to the amount of crystalline material in the sample. scirp.orggoogle.com By comparing the measured enthalpy of fusion of a this compound sample to the enthalpy of a 100% crystalline reference standard, the percent crystallinity can be determined.

The following table illustrates how data from these techniques can be used to evaluate the crystallinity of different batches of this compound.

Table 1: Illustrative Crystallinity Data for this compound Samples This table is generated based on established principles of materials characterization; actual values would be determined experimentally.

Sample IDMethodParameter MeasuredResultCalculated Crystallinity (%)
CM-Batch-01DSCEnthalpy of Fusion (ΔH_f)120 J/g85.7
CM-Batch-02DSCEnthalpy of Fusion (ΔH_f)105 J/g75.0
CM-Batch-03XRDPeak Area / Total Area Ratio-92.1
CM-Batch-04XRDPeak Area / Total Area Ratio-88.5
Note: Calculation assumes a reference ΔH_f of 140 J/g for 100% crystalline this compound.

Polymorphism and Solid-State Forms of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure or arrangement. europeanpharmaceuticalreview.comnih.gov These different forms, known as polymorphs, have the same chemical composition but distinct physical properties, such as melting point, solubility, and stability. ashasd.comtricliniclabs.com The phenomenon is of paramount importance in the pharmaceutical industry, as the choice of polymorph can impact a drug's efficacy and manufacturability. tricliniclabs.comaipla.org Maleate salts of various active pharmaceutical ingredients are known to exhibit polymorphism, suggesting that this compound may also exist in different crystalline forms. google.comjopcr.comnih.gov

Identification of Crystalline Polymorphs of this compound

The definitive identification of a crystalline polymorph is achieved through single-crystal X-ray diffraction, which elucidates the precise three-dimensional arrangement of atoms in the crystal lattice. aipla.org One known crystalline form of this compound is this compound dihydrate (CaC₄H₂O₄·2H₂O). researchgate.netresearchgate.net Its crystal structure has been determined by three-dimensional X-ray diffraction data. researchgate.netresearchgate.net

The identification of new or different polymorphs typically involves extensive screening experiments where crystallization is induced under a wide range of conditions, including different solvents, temperatures, and pressures. tricliniclabs.comnih.gov Each resulting solid form is then analyzed, primarily by Powder X-ray Diffraction (PXRD), to determine if a new, unique diffraction pattern, and thus a new polymorph, has been discovered. jopcr.com

The crystallographic data for the known orthorhombic form of this compound dihydrate is detailed below.

Table 2: Crystallographic Data for this compound Dihydrate (Form I)

ParameterValueReference
Chemical FormulaCaC₄H₂O₄·2H₂O researchgate.netresearchgate.net
Crystal SystemOrthorhombic researchgate.netresearchgate.net
Space GroupP2₁2₁2₁ researchgate.netresearchgate.net
a (Å)8.54(2) researchgate.netresearchgate.net
b (Å)10.83(3) researchgate.netresearchgate.net
c (Å)6.84(1) researchgate.netresearchgate.net
Z (formula units/cell)4 researchgate.netresearchgate.net
Data from single-crystal X-ray diffraction studies.

Spectroscopic Differentiation of this compound Polymorphic Forms

While XRD is the gold standard for identifying polymorphs, vibrational spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive tools for differentiating between them. jopcr.comamericanpharmaceuticalreview.com Different polymorphs, having distinct crystal lattices and molecular conformations, will exhibit subtle but significant differences in their vibrational spectra. americanpharmaceuticalreview.com

These differences can manifest as:

Shifts in peak positions: Changes in the intermolecular interactions and bond lengths/angles within the crystal affect the vibrational frequencies of the functional groups.

Appearance or disappearance of peaks: The selection rules for IR absorption and Raman scattering can change with crystal symmetry, causing certain vibrational modes to become active or inactive.

Changes in peak shape and relative intensity: The crystal environment influences the intensity and shape of the absorption or scattering bands. americanpharmaceuticalreview.com

For instance, studies on the polymorphs of enalapril (B1671234) maleate and trimipramine (B1683260) maleate have demonstrated that FTIR and Raman spectroscopy can effectively distinguish between different crystalline forms based on unique patterns in the fingerprint region of the spectra. jopcr.comresearchgate.net Similar principles would apply to the potential polymorphs of this compound, where variations in the C=C, C=O, and Ca-O vibrational modes would serve as key identifiers.

The following table provides a hypothetical comparison of spectral features that could be used to differentiate between two polymorphic forms of this compound.

Table 3: Hypothetical Spectroscopic Data for Differentiating this compound Polymorphs This table is illustrative, showing the types of spectral differences expected between polymorphs based on established spectroscopic principles.

Vibrational ModeForm I (cm⁻¹)Form II (cm⁻¹)Technique
C=O Asymmetric Stretch15801595FTIR/Raman
C=C Stretch14501445Raman
C-O Stretch13051310, 1290 (split)FTIR
Ca-O Lattice Vibration350365Raman

In Depth Spectroscopic Investigations of Calcium Maleate

Vibrational Spectroscopy of Calcium Maleate (B1232345)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by examining the vibrations of its bonds. For calcium maleate, this involves analyzing the characteristic vibrational modes of the maleate anion and the influence of the calcium ion.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of this compound

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The FTIR spectrum of a metal carboxylate like this compound is dominated by the vibrations of the carboxylate (COO⁻) groups.

When maleic acid coordinates to a metal ion like Ca²⁺, the carboxylic acid groups (-COOH) are deprotonated to form carboxylate anions (-COO⁻). This deprotonation leads to significant changes in the vibrational spectrum. The characteristic C=O stretching vibration of the carboxylic acid (typically found between 1680-1715 cm⁻¹) disappears and is replaced by two distinct bands: the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the COO⁻ group.

In the absence of a dedicated, fully assigned FTIR spectrum for pure this compound in the available literature, data from analogous metal-maleate complexes, such as lead maleate and mixed-metal manganese(II)/cobalt(II) maleates, can provide insight into the expected vibrational frequencies. ijert.orgresearchgate.net For instance, in lead maleate, the asymmetric stretching band is observed at 1642 cm⁻¹, while symmetric stretching bands are found at 1535 cm⁻¹ and 1406 cm⁻¹. ijert.org In a mixed Mn(II)/Co(II) maleate complex, the asymmetric and symmetric O–C–O stretching vibrations are reported near 1590 cm⁻¹ and 1500 cm⁻¹, respectively. researchgate.net The separation between these asymmetric and symmetric frequencies can give clues about the coordination mode of the maleate ligand to the calcium ion.

Additionally, the C=C stretching vibration of the maleate ligand, which is observed around 1530 cm⁻¹ in the free ligand, may shift upon complexation. ijert.org The spectrum would also feature bands corresponding to C-H out-of-plane bending vibrations, typically observed below 1000 cm⁻¹. ijert.org If the compound exists as a hydrate, such as this compound dihydrate, a broad absorption band corresponding to the O-H stretching vibrations of water molecules would be expected in the region of 3000-3600 cm⁻¹. researchgate.netnih.gov

Raman Spectroscopy for Molecular Vibrations in this compound

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in the polarizability of the molecule tend to be strong in Raman spectra.

Other expected Raman-active modes include C-H deformation and O-C-O bending vibrations. The Ca-O bond vibrations would appear at lower frequencies, typically below 500 cm⁻¹. researchgate.net Analysis of these modes provides a more complete picture of the molecule's vibrational framework.

Assignment of Characteristic Functional Group Frequencies in this compound

The assignment of vibrational frequencies is based on the analysis of FTIR and expected Raman spectra, often supported by comparison with related compounds. The primary functional groups in this compound are the carboxylate groups (COO⁻), the carbon-carbon double bond (C=C), and the carbon-hydrogen bonds (C-H).

Below is a table summarizing the expected characteristic vibrational frequencies for this compound, with assignments based on data from analogous metal-maleate complexes. ijert.orgresearchgate.net

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹) (FTIR)Expected Raman Signal
Asymmetric StretchingCarboxylate (COO⁻)1590 - 1642Weak
Symmetric StretchingCarboxylate (COO⁻)1400 - 1535Strong
StretchingC=C~1496Strong
Out-of-plane BendingC-H~973Medium
O-H Stretching (if hydrated)Water (H₂O)3000 - 3600 (Broad)Weak
Metal-Oxygen StretchingCa-O< 500Medium-Strong

Electronic Spectroscopy of this compound

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. This analysis provides information about the electronic structure and can be used to determine properties like the optical band gap.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to an excited state. In this compound, the primary chromophore is the maleate anion. The calcium ion is a d⁰ metal and does not contribute to electronic transitions in the UV-Vis region.

The electronic transitions in the maleate anion are associated with its π-electron system, which includes the C=C double bond and the two carboxylate groups. The expected transitions are:

n → π* transitions: These involve the promotion of a non-bonding electron (from the oxygen atoms of the carboxylate groups) to an anti-bonding π* orbital. These transitions are typically of lower energy and appear at longer wavelengths.

π → π* transitions: These involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are associated with the conjugated system of O=C-C=C-C=O and are generally more intense, occurring at shorter wavelengths.

While specific UV-Vis absorption spectra for this compound are not detailed in the surveyed literature, studies on similar calcium-carboxylate coordination polymers show an absorption edge in the ultraviolet region. researchgate.net For organic molecules with carboxylate and olefinic groups, these transitions typically result in strong absorption in the UV range, often below 300 nm.

Optical Band Gap Estimation for this compound

The optical band gap (E_g) is the minimum energy required to excite an electron from the valence band to the conduction band. For a material like this compound, this corresponds to the energy of the HOMO-LUMO transition. The band gap can be estimated from the UV-Vis absorption spectrum using the Tauc plot method. wikipedia.orgcdmf.org.br

The relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap (E_g) is given by the Tauc equation:

(αhν)¹/ⁿ = A(hν - E_g)

Where:

α is the absorption coefficient, calculated from the absorbance data.

is the photon energy.

A is a constant.

n is an index that depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions). wikipedia.org

To determine the band gap, (αhν)¹/ⁿ is plotted against hν. The linear portion of the plot is extrapolated to the energy axis (where (αhν)¹/ⁿ = 0), and the intercept gives the value of the optical band gap, E_g. youtube.comresearchgate.net Without experimental UV-Vis absorption data for this compound, a numerical value for its optical band gap cannot be provided. However, related materials like some calcium-based organic complexes have been found to be wide-band-gap materials. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for probing the structure and dynamics of molecules at the atomic level. In the context of this compound, both solid-state and solution NMR can provide valuable insights into the arrangement of atoms and the behavior of the maleate ion in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy, a cornerstone of chemical analysis, offers profound insights into the molecular structure and dynamics of this compound. This section delves into the application of both solid-state and solution NMR techniques to characterize this compound.

Solid-state NMR (ssNMR) is particularly adept at characterizing the three-dimensional structure of crystalline and amorphous solids. For this compound, ssNMR can reveal details about the local environment of the carbon and proton nuclei within the crystal lattice. While a dedicated solid-state NMR study specifically on pure this compound is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on related maleate-containing systems, such as cocrystals and polymers.

Research on cocrystals of caffeine (B1668208) with maleic acid has provided detailed ¹³C solid-state NMR data for the maleate moiety. rsc.org In these systems, the carbon atoms of the maleate ion exhibit distinct chemical shifts that are sensitive to their immediate chemical environment, including the formation of hydrogen bonds. rsc.org For instance, the carboxyl carbons (COO⁻) and the olefinic carbons (C=C) of the maleate ion show characteristic resonances.

Studies on tannin-maleic anhydride (B1165640) copolymers also offer clues into the solid-state NMR of maleate derivatives. mdpi.com In these polymers, the reaction of maleic anhydride with tannin results in the formation of ester linkages, and the corresponding ¹³C NMR spectra show signals for the carboxyl group around 175 ppm and the C=C double bond at approximately 120 ppm. mdpi.com While these systems are more complex than pure this compound, the observed chemical shifts provide a reasonable approximation for the expected resonances in a solid this compound sample.

The table below summarizes the typical ¹³C solid-state NMR chemical shifts for the maleate ion in different chemical environments, which can serve as a reference for the analysis of this compound.

Carbon Atom Typical ¹³C Chemical Shift (ppm) in Maleate Derivatives (Solid State)
Carboxyl Carbon (COO⁻)165 - 175
Olefinic Carbon (C=C)120 - 140

Data compiled from studies on maleic acid cocrystals and polymers. rsc.orgmdpi.com

Solution NMR spectroscopy is instrumental in identifying the species present in a solution and studying their interactions. For this compound, ¹H and ¹³C NMR in an aqueous solvent like D₂O can provide information on the structure of the maleate anion in solution and its interaction with calcium ions.

¹H NMR spectroscopy of maleic acid in water shows a single peak for the two equivalent olefinic protons, typically around 6.2-6.3 ppm. hmdb.ca Upon formation of the maleate dianion (by deprotonation in the presence of a base like calcium hydroxide), this chemical shift would be expected to change due to the altered electronic environment.

A study utilizing ¹H NMR chemical shift imaging (CSI) has been employed to investigate the binding affinity of calcium ions to various ligands, including maleate, in aqueous solutions. acs.orgacs.org This method relies on monitoring the changes in the chemical shifts of probe molecules to determine the concentration of free (unbound) calcium ions. acs.orgacs.org The binding of Ca²⁺ to the maleate dianion would lead to changes in the chemical shifts of the maleate protons, reflecting the formation of a calcium-maleate complex in solution. acs.org

The following table presents the expected ¹H NMR chemical shifts for the maleate species in an aqueous solution.

Proton Typical ¹H Chemical Shift (ppm) in Aqueous Solution
Olefinic Protons (in Maleic Acid)~6.28
Olefinic Protons (in Maleate Dianion)Shift expected upon deprotonation and complexation with Ca²⁺

Data based on ¹H NMR spectrum of maleic acid in H₂O. hmdb.ca

Further solution NMR studies, including two-dimensional techniques like COSY and HSQC, could provide more detailed information on the structure and dynamics of the calcium-maleate complex in solution. Titration experiments, where a solution of a calcium salt is incrementally added to a solution of sodium maleate while monitoring the NMR spectra, would be particularly useful in characterizing the binding event and determining the stability constant of the calcium-maleate complex.

Thermal and Degradation Studies of Calcium Maleate

Thermogravimetric Analysis (TGA) of Calcium Maleate (B1232345)

Thermogravimetric Analysis is a fundamental technique employed to ascertain the thermal stability and compositional makeup of calcium maleate by meticulously recording the change in its mass as a function of temperature.

Decomposition Pathways and Mass Loss Stages of this compound

Research into the thermal decomposition of this compound, particularly its hydrated forms, indicates a sequential, multi-stage degradation process. The initial event is typically the loss of water of crystallization, a process known as dehydration. This is followed by the decomposition of the anhydrous maleate salt at significantly higher temperatures, which primarily yields calcium carbonate. In the final stage, at even more elevated temperatures, the calcium carbonate intermediate breaks down to form calcium oxide as the final solid residue. These decomposition pathways are typically studied under an inert atmosphere, such as nitrogen, to preclude oxidative reactions.

The generally accepted decomposition pathway for this compound monohydrate is as follows:

Dehydration: The hydrated salt loses its water molecule.

Anhydrous Decomposition: The remaining this compound decomposes, forming calcium carbonate and releasing various gaseous byproducts.

Decarbonation: The intermediate calcium carbonate decomposes into calcium oxide and carbon dioxide.

A detailed study of this compound monohydrate's thermal decomposition in a dynamic nitrogen atmosphere identified three distinct stages of mass loss, as outlined in the table below.

StageTemperature Range (°C)Mass Loss (%) (Experimental)Assignment
1~140–22511.6Loss of one molecule of water of hydration.
2~430–51033.2Decomposition of anhydrous this compound to calcium carbonate.
3~670–81028.0Decomposition of calcium carbonate to calcium oxide.
Table 1: Mass loss stages observed during the thermal decomposition of this compound monohydrate under a nitrogen atmosphere.

Quantification of Hydration States in this compound

TGA provides a precise quantitative method for determining the degree of hydration in this compound samples. The mass loss recorded during the initial heating phase corresponds directly to the amount of water of crystallization present in the compound's structure. For a monohydrated species, the theoretical mass percentage of water is approximately 11.54%. Experimental TGA results that show a mass loss close to this value in the first decomposition step serve to confirm the monohydrate nature of the sample. For instance, an observed mass loss of 11.6% aligns well with the theoretical value for the expulsion of a single water molecule.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) of this compound

DTA and DSC are analytical methods that measure the energy changes occurring within a sample as it is heated. These techniques are instrumental in identifying phase transitions, such as dehydration and decomposition, by detecting them as endothermic (heat-absorbing) or exothermic (heat-releasing) events.

Endothermic and Exothermic Transitions in this compound

The thermal analysis of this compound reveals a series of endothermic and exothermic transitions. The dehydration of this compound monohydrate is an endothermic process, as energy input is necessary to break the bonds holding the water molecule within the crystal lattice. This is observed as an endothermic peak in DTA and DSC analyses.

Following dehydration, the decomposition of the anhydrous this compound in an inert atmosphere is characterized as an exothermic process. This exothermic event corresponds to the breakdown of the maleate anion and the formation of calcium carbonate. At much higher temperatures, the subsequent decomposition of the calcium carbonate intermediate into calcium oxide is an endothermic process.

Peak Temperature (°C)Thermal EventAtmosphere
215EndothermNitrogen
475ExothermNitrogen
780EndothermNitrogen
Table 2: DTA peak temperatures corresponding to the thermal events in the decomposition of this compound monohydrate.

Thermal Stability Assessment of this compound

The thermal stability of this compound is defined by the onset temperature of its decomposition. TGA and DTA/DSC data indicate that this compound monohydrate maintains its structural integrity up to approximately 140 °C, after which dehydration commences. The resulting anhydrous form demonstrates stability up to about 430 °C under a nitrogen atmosphere before it begins to decompose. It is important to note that the perceived thermal stability can be influenced by experimental conditions such as the heating rate and the composition of the surrounding atmosphere.

Kinetic Analysis of this compound Thermal Decomposition

The study of the kinetics of thermal decomposition provides deeper insights into the reaction mechanisms and rates. Kinetic parameters, including the activation energy (Ea) and the pre-exponential factor (A), can be calculated from TGA data using various mathematical models, such as iso-conversional methods and model-fitting methods.

For the thermal decomposition of this compound monohydrate, kinetic analyses have been performed for each of the distinct decomposition stages. The Coats-Redfern method, a model-fitting approach, has been successfully applied to determine the kinetic parameters for the dehydration, anhydrous decomposition, and carbonate decomposition steps.

Decomposition StageActivation Energy (Ea) (kJ/mol)
Dehydration85
Anhydrous Decomposition210
Carbonate Decomposition205
Table 3: Activation energies calculated for the different stages of the thermal decomposition of this compound monohydrate.

Mechanistic Investigations of this compound Degradation

The thermal degradation of this compound is a multi-step process involving dehydration, decomposition of the maleate anion, and subsequent reactions of the intermediates. semanticscholar.orgresearchgate.net The specific pathways and products of degradation are influenced by factors such as the heating rate and the surrounding atmosphere. mdpi.com Advanced analytical techniques, including Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), have been instrumental in elucidating the complex mechanisms at play. orslabs.comifremer.fr

Dehydration and Initial Decomposition

The initial stage of thermal degradation for hydrated this compound involves the loss of water molecules. For this compound dihydrate (CaC₄H₂O₄·2H₂O), this process typically begins at relatively low temperatures. semanticscholar.orgnais.net.cn Following dehydration, the anhydrous this compound undergoes decomposition.

Studies combining TGA with evolved gas analysis (EGA) techniques like MS provide real-time identification of the gaseous products released during heating. orslabs.comprocess-insights.com In the initial decomposition of the maleate anion, the primary evolved gases are carbon dioxide (CO₂) and carbon monoxide (CO). umw.edu.pl

Formation of Intermediates

As the maleate anion breaks down, solid-state intermediates are formed. The decomposition of the organic moiety leads to the formation of calcium carbonate (CaCO₃) as a primary solid intermediate. mdpi.comugr.es The presence of calcium carbonate has been confirmed through techniques like X-ray diffraction (XRD) analysis of the solid residue at various stages of decomposition.

The proposed reaction pathway suggests that the carboxyl groups of the maleate ligand are the initial sites of fragmentation. This leads to the release of CO and CO₂ and the concurrent formation of a more stable carbonate structure with the calcium ion.

Final Decomposition to Calcium Oxide

At higher temperatures, the intermediate calcium carbonate undergoes further decomposition to yield calcium oxide (CaO) and another molecule of carbon dioxide. ugr.es This final step is a well-characterized solid-state decomposition reaction.

Dehydration: CaC₄H₂O₄·nH₂O(s) → CaC₄H₂O₄(s) + nH₂O(g)

Decomposition of Maleate Anion: CaC₄H₂O₄(s) → CaCO₃(s) + CO(g) + other volatile organic fragments

Decomposition of Calcium Carbonate: CaCO₃(s) → CaO(s) + CO₂(g)

It is important to note that the stoichiometry of the evolved gases and the exact nature of the volatile organic fragments in the second step can be complex and may vary.

Advanced Analytical Insights

Py-GC/MS is a powerful technique for analyzing the complex mixture of volatile and semi-volatile organic compounds produced during the thermal degradation of polymeric and organic materials. ifremer.frwixsite.com In the context of this compound, Py-GC/MS can provide detailed information about the fragmentation pattern of the maleate anion, helping to identify a range of hydrocarbon and oxygenated organic products that may be formed in small quantities alongside the major gaseous products (CO and CO₂).

TGA-MS analysis allows for the correlation of mass loss events with the evolution of specific gases. orslabs.comprocess-insights.com For instance, the mass loss corresponding to the decomposition of the maleate anion can be directly linked to the ion currents for m/z ratios corresponding to CO and CO₂. Similarly, the final mass loss is correlated with the evolution of CO₂ from the decomposition of calcium carbonate.

The table below summarizes the key stages and products identified in the mechanistic investigation of this compound's thermal degradation.

Table 1: Stages of Thermal Degradation of this compound

Stage Process Primary Solid Product(s) Primary Gaseous Products
1DehydrationAnhydrous this compoundWater (H₂O)
2Decomposition of Maleate AnionCalcium Carbonate (CaCO₃)Carbon Monoxide (CO), Carbon Dioxide (CO₂), Volatile Organic Fragments
3Decomposition of Calcium CarbonateCalcium Oxide (CaO)Carbon Dioxide (CO₂)

Computational and Theoretical Chemistry of Calcium Maleate

Density Functional Theory (DFT) Calculations for Calcium Maleate (B1232345)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a popular and versatile method in physics and chemistry for determining the properties of a system by using the spatially dependent electron density. wikipedia.orgacademie-sciences.fr DFT calculations for calcium maleate would provide a foundational understanding of its electronic and structural properties.

Geometry Optimization and Equilibrium Structures of this compound

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface, representing the equilibrium structure. storion.ruuni-muenchen.de For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the calcium ion (Ca²⁺) and the maleate anion (C₄H₂O₄²⁻). The process iteratively adjusts the atomic coordinates to minimize the forces on the atoms until a stable, low-energy conformation is reached. wayne.edu Such calculations would typically be performed using a specific functional, such as B3LYP, and a suitable basis set, like 6-311+G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net The resulting data would provide the precise three-dimensional structure of the compound.

Electronic Structure Analysis of this compound (HOMO-LUMO, Band Structure, Charge Distribution)

An analysis of the electronic structure reveals how electrons are distributed within the molecule and determines its chemical reactivity and optical properties.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. science.govscience.gov A large gap implies high stability, while a small gap suggests the molecule is more reactive. acs.org For this compound, this analysis would indicate its potential as an electron donor or acceptor.

Band Structure : In a solid-state or crystalline form of this compound, the discrete molecular orbitals broaden into energy bands. The band structure diagram, particularly the gap between the valence band (derived from the HOMO) and the conduction band (derived from the LUMO), would determine its electrical conductivity and optical properties. researchgate.net

Charge Distribution : Computational methods can map the electrostatic potential (ESP) and calculate the partial charges on each atom (e.g., using Mulliken population analysis or Natural Bond Orbital (NBO) analysis). nih.gov This would show the distribution of positive and negative charges across the this compound molecule, highlighting the ionic nature of the bond between the calcium cation and the carboxylate groups of the maleate anion.

Vibrational Frequency Predictions and Spectral Simulations for this compound

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov By calculating the harmonic frequencies of the optimized geometry of this compound, a theoretical vibrational spectrum can be simulated. acs.org These predicted spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes (e.g., C=C stretching, C=O stretching, O-C-O bending) to the observed spectral bands.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) is a computer simulation technique for analyzing the physical movements of atoms and molecules over time. wikipedia.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the system, revealing information about its behavior in different phases (solid, liquid, or in solution). wikipedia.org

Intermolecular Interactions and Dynamics of this compound in Various Phases

MD simulations of this compound, either in a crystalline solid state or dissolved in a solvent like water, would elucidate the nature of the intermolecular forces. These simulations would track the interactions between calcium ions and maleate anions, as well as with surrounding solvent molecules. mdpi.com Key insights would include:

The strength and dynamics of the ionic bonds between calcium and the maleate carboxylate groups. researchgate.net

The formation and lifetime of hydrogen bonds between water molecules and the maleate anion if the system is aqueous.

This information is crucial for understanding how this compound behaves in different environments.

Prediction of this compound Crystal Growth Mechanisms

MD simulations can be used to model the initial stages of crystallization from a solution. By simulating a supersaturated solution of this compound, researchers could observe the nucleation and subsequent growth of a crystal lattice. mdpi.com These simulations can reveal:

The preferred crystal faces for growth.

The mechanism by which ions from the solution attach to the growing crystal surface. nih.gov

The role of solvent molecules and potential inhibitors in the crystallization process. acs.org

Understanding these mechanisms at a molecular level is fundamental for controlling the size, shape, and polymorphism of this compound crystals during their synthesis.

Quantum Chemical Characterization of Coordination Bonding in this compound

The coordination bonding between the calcium ion (Ca²⁺) and the maleate anion is a key determinant of the compound's structure and stability. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in characterizing these bonds. While specific DFT studies exclusively on this compound are not abundant in public literature, the nature of its bonding can be inferred from analyses of similar calcium-containing coordination compounds and the known structure of this compound itself.

The bonding in calcium compounds is predominantly ionic. The calcium atom readily loses its two 4s valence electrons to form a divalent cation, Ca²⁺. researchgate.netrsc.org In this compound dihydrate, the calcium atom is eight-fold coordinated by oxygen atoms; two from water molecules and the remaining from the carboxylate groups of the maleate anions. researchgate.net The interaction between the hard acid Ca²⁺ and the hard base oxygen atoms of the carboxylate groups (COO⁻) is expected to be primarily electrostatic.

Quantum chemical studies on related calcium complexes provide a framework for understanding the Ca-O bond in this compound. For instance, DFT calculations combined with Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses of Ca(II) porphyrazine complexes show that the Ca-N bonds have a significantly larger ionic contribution compared to corresponding zinc complexes. nih.govsemanticscholar.org A similar high degree of ionicity is expected for the Ca-O bonds in this compound. This is characterized by a low electron density (ρ) at the bond critical point (BCP) and a positive Laplacian of the electron density (∇²ρ), which are hallmarks of closed-shell, ionic interactions.

Theoretical investigations into other calcium-oxygen systems, such as calcium oxalate, utilize topological analysis of electron density to describe the bonding. researchgate.net This method reveals the properties of the electron density at the BCPs, which can be correlated with bond properties. researchgate.net In the case of this compound, such an analysis would likely confirm a highly polar covalent bond with a dominant ionic character. The molecular orbitals involved in the coordination would primarily consist of the occupied p-orbitals of the oxygen atoms of the maleate ligand and the unoccupied orbitals of the calcium ion. cdmf.org.br

The table below summarizes the expected quantum chemical descriptors for the coordination bonds in this compound, based on analogous systems.

Parameter Description Expected Value/Characteristic for Ca-O Bond
Bond Critical Point (BCP) Analysis Analysis of the electron density topology between two atoms.Low electron density (ρ) and positive Laplacian (∇²ρ > 0) at the BCP, indicating a closed-shell (ionic) interaction.
Natural Bond Orbital (NBO) Analysis Analysis of orbital interactions and charge distribution.Large charge separation between Ca and O atoms, with Ca approaching a +2 charge. Minimal orbital overlap.
Molecular Orbital (MO) Contribution The constituent atomic orbitals that form the bonding molecular orbitals.Primarily composed of oxygen p-orbitals from the maleate ligand and unoccupied calcium orbitals.
Bond Character The degree of ionic vs. covalent nature of the bond.Predominantly ionic.

Modeling of this compound Interactions with Other Chemical Species

Molecular dynamics (MD) and DFT simulations are powerful tools for modeling the interactions between this compound and other molecules, such as water, polymers, or biological molecules. These models provide a dynamic and energetic perspective on how this compound behaves in different chemical environments.

Interaction with Water: In aqueous solutions, both the calcium ions and the maleate anions will interact strongly with water molecules. MD simulations of aqueous Ca²⁺ ions show a well-defined hydration shell. nih.govosti.gov The coordination number of Ca²⁺ in water is typically between 6 and 8, and the Ca-O bond distance for the hydrated ion is approximately 2.46 Å. nih.gov The water molecules in this first solvation shell are strongly bound, and their exchange with bulk water is a key factor in the reactivity of the ion. rsc.org

The maleate anion also interacts strongly with water. MD and DFT studies on maleate salts in aqueous solutions reveal that the carboxylate groups are primary sites for forming strong intermolecular hydrogen bonds with water molecules. mdpi.comresearchgate.net The total energy of these hydrogen bonds can be significant, often exceeding 70 kJ/mol for interactions with other molecules in an aqueous environment. mdpi.com Therefore, when this compound is in an aqueous medium, its interactions will be dominated by the hydration of the Ca²⁺ ion and the hydrogen bonding of the maleate anion with surrounding water molecules.

Interaction with Polymers and Surfaces: The interaction of this compound with polymers, particularly those containing carboxylate or hydroxyl groups, is relevant in various industrial applications. MD simulations of polyacrylates (polymers with carboxylate side chains) on calcite (CaCO₃) surfaces show that the primary interaction involves the formation of ionic bonds between the polymer's oxygen atoms and the calcium atoms on the crystal surface. researchgate.net The binding energy is dominated by this strong Coulombic interaction. researchgate.net By analogy, this compound could interact with such polymers through its exposed calcium ions or through the carboxylate groups of the maleate, potentially acting as a cross-linking agent or an adhesion promoter.

Simulations of inhibitors on calcite surfaces demonstrate that water molecules can weaken the interaction between the surface and the interacting molecule by competing for binding sites. researchgate.net A similar effect would be expected for the interaction of this compound with other species in an aqueous environment. The table below summarizes key interaction parameters derived from modeling studies of related systems.

Interacting Species Modeling Technique Key Findings Relevance to this compound
Water MD, DFTStrong hydration of Ca²⁺ with a coordination number of ~8 and a Ca-O distance of ~2.46 Å. nih.gov Strong H-bonding at the maleate carboxylate groups. mdpi.comPredicts high solubility and describes the solvated state of the dissociated ions in aqueous solution.
Drug-like Molecules (APIs) MD, DFTMaleate anion acts as a key linker, forming multiple strong hydrogen bonds with API molecules. mdpi.comresearchgate.netSuggests this compound could be used in co-crystallization to modulate the properties of active pharmaceutical ingredients.
Polycarboxylate Polymers MDStrong binding to calcium-containing surfaces (e.g., calcite) via Coulombic interactions between polymer carboxylates and surface Ca²⁺ ions. researchgate.netIndicates potential for strong interaction with polymeric matrices, influencing mechanical or adhesive properties.
Mineral Surfaces DFTAdsorption onto mineral surfaces can occur via the formation of new Ca-O ionic bonds. mdpi.comencyclopedia.pubProvides a model for how this compound might interact with inorganic fillers or surfaces in composite materials.

Advanced Analytical Methodologies for Calcium Maleate Characterization

Chromatographic Techniques for Calcium Maleate (B1232345) Purity and Quantitative Analysis

Chromatography stands as a cornerstone for assessing the purity and performing quantitative analysis of calcium maleate. High-Performance Liquid Chromatography (HPLC) and Ion Exchange Chromatography (IC) are particularly valuable for separating and quantifying the malate (B86768) component and detecting any ionic impurities.

High-Performance Liquid Chromatography (HPLC) is frequently utilized for the quantitative analysis of the malic acid or malate portion of the compound. nih.gov The technique separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound analysis, a reverse-phase HPLC method is often effective. ijcr.info In a typical setup, a C18 column can be used as the stationary phase, with a mobile phase consisting of an acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) solution, adjusted to an acidic pH. jfda-online.com Detection is commonly achieved using a UV spectrophotometer. jfda-online.comturkjps.org The retention time, the time it takes for the malate analyte to pass through the column, is a key parameter for identification. jfda-online.com By comparing the peak area of the sample to that of a known standard, the quantity of malate can be precisely determined. scispace.com The linearity of the relationship between concentration and peak response is established to ensure accurate quantification over a specific range. ijcr.infojfda-online.com This method is not only suitable for assaying the final product but also for monitoring the manufacturing process to ensure quality control. ruipugroup.com

Ion Exchange Chromatography (IC) is another powerful method for the qualitative and quantitative analysis of ionic species in a sample, such as calcium ions and malate anions, as well as any salt-based impurities. cleancontrolling.com The technique works by separating ions based on their affinity to an ion-exchange resin. cleancontrolling.com An aqueous solution of the this compound sample is passed through a chromatography column containing a suitable separation resin. cleancontrolling.com The separated ions are then detected, typically by a conductivity measuring cell, allowing for their characterization by retention time and quantification against reference standards. cleancontrolling.com

Table 1: Example HPLC Parameters for Malate Quantification

ParameterConditionReference
ColumnReverse-phase C18 (e.g., 250 mm x 4.6 mm, 5µm) ijcr.infoscispace.com
Mobile PhaseAcetonitrile and acidified potassium dihydrogen phosphate solution jfda-online.com
Flow Rate1.0 mL/min ijcr.infojfda-online.com
DetectionUV Absorbance at ~204-240 nm ijcr.infojfda-online.com
Internal StandardAmpicillin (example) jfda-online.com

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for this compound Content Determination

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is the preferred method for accurately determining the total calcium content in this compound. nih.govsemanticscholar.org This atomic spectrometry technique is known for its high sensitivity and ability to perform multi-element analysis. researchgate.net

The fundamental principle of ICP-AES involves introducing a sample, typically in a liquid form, into a high-temperature argon plasma. scispace.com The plasma excites the calcium atoms, causing them to emit light at characteristic wavelengths. scispace.comusda.gov The intensity of this emitted light is directly proportional to the concentration of calcium in the sample. usda.gov

For analysis, a sample of this compound is first prepared, which may involve dry ashing followed by wet digestion to solubilize the analyte. usda.govnih.gov The resulting solution is then diluted and aspirated into the plasma. usda.gov The instrument measures the emission at a specific wavelength for calcium and compares it to the emissions from a series of standard solutions of known calcium concentrations to quantify the amount present in the original sample. usda.gov ICP-AES is a robust and well-established method for analyzing the calcium content in various matrices, including food ingredients and pharmaceutical supplements. nih.govresearchgate.netnih.gov It is important to note that the ICP-AES method determines the total calcium content in a sample, which is not specific to the calcium originating from this compound if other calcium sources are present. nih.gov

Table 2: General ICP-AES Parameters for Calcium Determination

ParameterSpecificationReference
TechniqueInductively Coupled Plasma - Atomic Emission Spectroscopy nih.gov
AnalyteCalcium (Ca) usda.gov
Sample PreparationDry ashing and/or wet digestion to solubilize the sample nih.gov
Plasma GasArgon scispace.com
QuantificationComparison of emission intensity against external calibration standards usda.gov

Scanning Electron Microscopy (SEM) for this compound Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the morphology, crystal structure, and particle size of this compound at the micro- and nanoscale. spkx.net.cntandfonline.com This technique provides high-resolution, three-dimensional images by scanning the surface of the sample with a focused beam of electrons.

In SEM analysis, the electron beam interacts with the atoms in the sample, producing various signals that contain information about the surface topography and composition. iosrjournals.org By detecting secondary electrons, an image of the surface morphology is generated. When coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDS), the technique can also provide elemental analysis of the sample, confirming the presence of calcium and other elements. tandfonline.comiosrjournals.org

Studies using SEM have revealed detailed information about the structure of calcium-containing compounds. For instance, analysis of calcium citrate (B86180) malate has shown a hexahedron crystal structure. spkx.net.cn SEM images can clearly distinguish between different forms of calcium salts based on their crystallographic morphology and can show differences between conventional and micronized versions of a compound. researchgate.net For particle size analysis, SEM provides direct visualization and measurement of individual particles, which can be more informative than methods like sieving, especially for particles smaller than 45 μm. nih.goviosrjournals.org

Table 3: Findings from SEM Analysis of Calcium Compounds

CompoundObserved FeatureAnalytical DetailReference
Calcium Citrate MalateCrystal StructureIdentified as a hexahedron. spkx.net.cn
Calcium bis(hydrogen-1-malate) hexahydratePurity and CompositionSEM-EDS analysis confirmed high purity with insignificant contamination. tandfonline.com
Various Calcium SaltsMorphology and Particle SizeDistinguished between conventional and micronized powders based on particle size and shape. researchgate.net

Atomic Force Microscopy (AFM) for this compound Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography of materials at the nanoscale. azooptics.com It can provide detailed three-dimensional images of a sample's surface, revealing features such as texture, roughness, and crystal lattice structures. azooptics.comnih.gov

The principle of AFM involves scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. mdpi.com Forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. azooptics.com This process generates a topographical map of the surface with extremely high resolution, sometimes down to the atomic level. scielo.org.co

While specific AFM studies on this compound are not widely published, the application of this technique to similar materials like calcium carbonate and other calcium phosphates demonstrates its utility. nih.govmdpi.com AFM can be used to visualize the detailed surface topology of this compound crystals, including structural irregularities and lattice parameters. nih.gov This information is critical for understanding the material's surface properties, which can influence its behavior in various applications. The technique is powerful for detecting and characterizing microcrystals that may not be visible with other microscopy methods. nih.gov

Table 4: Applications of AFM in Characterizing Crystalline Surfaces

MeasurementInformation ObtainedRelevanceReference
Topographical ImagingHigh-resolution, 3D surface map.Reveals surface texture, roughness, and defects. azooptics.com
Crystal AnalysisIdentification of microcrystals and their surface features.Provides details on lattice parameters and structural irregularities. nih.gov
Surface Interaction ForcesMeasurement of forces between the AFM tip and the sample surface.Helps understand adhesion and other surface-related phenomena. mdpi.comresearchgate.net

Chemical Reactivity and Transformation Pathways of Calcium Maleate

Acid-Base Equilibria and Protonation States of the Maleate (B1232345) Ligand

Maleic acid ((Z)-butenedioic acid) is a diprotic acid, meaning it can donate two protons in a stepwise manner. The acid-base equilibria involving the maleate ligand are crucial for understanding its reactivity and interaction with metal ions like calcium. The equilibria can be represented as follows:

H₂A ⇌ HA⁻ + H⁺ (pKa₁) HA⁻ ⇌ A²⁻ + H⁺ (pKa₂)

Here, H₂A represents maleic acid, HA⁻ is the hydrogen maleate monoanion, and A²⁻ is the maleate dianion. The pKa values for maleic acid are notably different from its trans-isomer, fumaric acid. The first dissociation constant (pKa₁) of maleic acid is significantly lower (indicating a stronger acid) than that of fumaric acid, while the second dissociation constant (pKa₂) is considerably higher. wikipedia.orgwikidoc.org This phenomenon is attributed to the unique stereochemistry of the maleate monoanion.

Upon the loss of the first proton, the resulting hydrogen maleate monoanion (HA⁻) is stabilized by the formation of a strong, intramolecular hydrogen bond between the remaining carboxylic acid proton and the newly formed carboxylate group. wikipedia.orgquora.com This seven-membered ring-like conformation, known as a resonance-assisted hydrogen bond (RAHB), makes the first deprotonation more favorable. polimi.it This stabilization is significant, with the intramolecular hydrogen bond estimated to be over 20 kcal/mol stronger than a normal hydrogen bond in the gas phase. acs.org Conversely, this same intramolecular hydrogen bond makes the removal of the second proton more difficult, as energy is required to break this stable interaction, resulting in a higher pKa₂ value. wikipedia.orgwikidoc.org

The protonation state of the maleate ligand is therefore highly dependent on the pH of the solution.

In strongly acidic conditions (pH < pKa₁), the fully protonated maleic acid (H₂A) is the dominant species.

In the pH range between pKa₁ and pKa₂ (pKa₁ < pH < pKa₂), the hydrogen maleate monoanion (HA⁻), with its characteristic intramolecular hydrogen bond, is the primary species. mdpi.com

In neutral to alkaline conditions (pH > pKa₂), the fully deprotonated maleate dianion (A²⁻) predominates.

The specific protonation state of the ligand is fundamental to its coordination behavior and the types of complexes it can form.

Dissociation Step Equilibrium Approximate pKa Value Reference
First DissociationH₂A ⇌ HA⁻ + H⁺1.5 - 1.9 wikipedia.orgwikidoc.org
Second DissociationHA⁻ ⇌ A²⁻ + H⁺6.2 - 6.5 wikipedia.orgwikidoc.org

Table 1: Approximate pKa values for the stepwise dissociation of maleic acid in aqueous solution.

Complexation and Coordination Chemistry of Maleate with Various Metal Ions

The maleate anion, in either its monoanionic (hydrogen maleate) or dianionic form, is a versatile ligand capable of coordinating with a wide variety of metal ions through its carboxylate oxygen atoms. The coordination mode can vary significantly depending on the metal ion, the stoichiometry of the reaction, and the protonation state of the ligand, leading to diverse structural motifs ranging from simple mononuclear complexes to intricate coordination polymers. dergipark.org.trresearchgate.net

In its dianionic form, the maleate ligand can act as a chelating agent, forming a seven-membered ring with a single metal center. dergipark.org.tr However, it more commonly functions as a bridging ligand, using its two carboxylate groups to link multiple metal centers, which facilitates the formation of polynuclear structures.

A notable example is the mixed-metal complex [CoₓMn₁₋ₓ(OOCCH=CHCOO)·(H₂O)₂]n, where the maleate dianion acts as a bidentate bridging ligand. dergipark.org.trresearchgate.netdergipark.org.tr In this structure, the maleate coordinates to two different metal ions, forming seven-membered chelate rings and simultaneously creating bridges that extend into a three-dimensional polymeric network. dergipark.org.trdergipark.org.tr Each metal ion achieves a distorted octahedral geometry, coordinated by oxygen atoms from the maleate ligands and water molecules. dergipark.org.trresearchgate.netdergipark.org.tr Similar polymeric structures have been noted for the maleates of other divalent metals like nickel(II) and zinc(II). researchgate.net

The hydrogen maleate monoanion also forms stable complexes. For instance, it can form hydrogen-bonded structures with counterions, where the strong intramolecular hydrogen bond within the maleate anion remains a key structural feature. polimi.itrsc.org

The ability of the maleate ligand to adopt various coordination modes allows for the "molecular design" of metal complexes with specific dimensionalities and properties. dergipark.org.tr

Metal Ion(s) Ligand Form Coordination Mode Resulting Structure Reference
Mn(II), Co(II)Maleate dianionBidentate bridging, Chelating3D coordination polymer dergipark.org.trdergipark.org.tr
Ni(II)Maleate dianionNot specified, inferred polymericPolymeric complex researchgate.net
Zn(II)Maleate dianionNot specified, inferred polymericPolymeric complex researchgate.net
Cu(II), Co(II), Ni(II)Malate (B86768) dianion*Chelating, BridgingMonomers and Dimers nih.gov
Pr(III)Hydrogen maleateNot specifiedMononuclear complex researchgate.net

Table 2: Examples of maleate and related malate coordination with various metal ions. *Note: Malate is a closely related α-hydroxy dicarboxylate, and its coordination behavior provides insight into potential interactions for maleate.

Reactions Leading to Related Calcium Carboxylates from Calcium Maleate

While direct studies detailing the conversion of solid this compound into other calcium carboxylates are not extensively documented, the principles of coordination chemistry and chemical equilibrium suggest that such transformations are feasible through ligand exchange reactions. libretexts.org A ligand exchange reaction involves the replacement of one ligand in a coordination complex with another. chemguide.co.uk In the context of this compound, the maleate dianion is the ligand coordinated to the Ca²⁺ ion.

The formation of mixed-ligand calcium carboxylate salts, such as calcium citrate (B86180) malate, provides strong evidence for the existence of equilibria between different carboxylate ligands competing for coordination to calcium ions. researchgate.netnih.gov Calcium citrate malate can be synthesized by reacting a calcium source, such as calcium carbonate or hydroxide (B78521), with a solution containing both citric acid and malic acid. google.comscientific.net The resulting product is not a simple physical mixture but a complex salt where citrate and malate (or maleate) ions are incorporated into the same crystal lattice. google.com

The formation of these mixed salts implies that a dynamic equilibrium is established in solution. Based on Le Châtelier's principle, it can be inferred that treating an aqueous solution or suspension of this compound with another carboxylic acid (e.g., citric acid) could lead to a ligand exchange reaction. The extent of this reaction would depend on several factors, including the relative concentrations of the ligands and the relative stability of the calcium-maleate versus the calcium-citrate complex. If the incoming ligand forms a more thermodynamically stable complex with calcium or if it is present in high concentration, it can partially or fully displace the maleate ligand, leading to the formation of a new calcium carboxylate salt or a mixed-salt composition. rsc.org

Furthermore, the synthesis of heterometallic precursors like calcium tris(maleato) ferrate(III) from aqueous solutions of this compound and iron(III) maleate demonstrates that the maleate ligand can participate in complex equilibrium systems to form more elaborate mixed-metal carboxylate structures. ias.ac.in

Role of this compound as a Precursor in Inorganic Material Synthesis

Calcium carboxylates, including this compound, can serve as valuable single-source precursors for the synthesis of inorganic materials. The primary advantage of this "precursor technique" is that the metal ions (in this case, calcium and potentially other metals) are homogeneously mixed at the molecular level within the precursor compound. Thermal decomposition of such precursors can yield highly homogeneous, fine-particled inorganic materials like metal oxides or carbonates at significantly lower temperatures than conventional solid-state (ceramic) methods. ias.ac.in

A specific and well-documented application involves a mixed-metal maleate precursor in the synthesis of calcium ferrite (B1171679). Calcium tris(maleato) ferrate(III) is prepared by mixing aqueous solutions of this compound, iron(III) maleate, and maleic acid. ias.ac.in This complex precursor is then subjected to thermal decomposition. Studies using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) show that the precursor decomposes through several steps, ultimately forming a mixture of α-Fe₂O₃ and calcium carbonate. A subsequent solid-state reaction between these intermediates at approximately 788°C yields the final calcium ferrite (Ca₂Fe₂O₅) phase. ias.ac.in This temperature is substantially lower than that required for traditional ceramic syntheses, highlighting the efficiency of the precursor method. ias.ac.in

While the thermal decomposition of pure this compound is not as extensively detailed, the behavior of other calcium carboxylates provides a strong analogy. For example, calcium acetate (B1210297) is readily decomposed by heat to form calcium carbonate and subsequently calcium oxide at higher temperatures. mdpi.com Similarly, related compounds like hydrated calcium malate and calcium citrate malate are known to decompose upon heating. researchgate.netgoogleapis.com It is therefore expected that this compound would decompose thermally to produce calcium carbonate (CaCO₃) and/or calcium oxide (CaO), depending on the final temperature and atmosphere. This makes it a potential precursor for the synthesis of these fundamental inorganic calcium compounds.

Emerging Research Directions and Future Outlook for Calcium Maleate Chemistry

Exploration of Novel Synthetic Approaches for Calcium Maleate (B1232345)

Traditional synthesis of calcium maleate typically involves the reaction of maleic acid with a calcium source like calcium carbonate or calcium hydroxide (B78521) in an aqueous solution. atamanchemicals.comgoogle.com However, the future of its synthesis lies in more advanced and sustainable methods that offer greater control over particle size, morphology, and purity.

Key Emerging Synthetic Methods:

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force (e.g., ball milling) to induce chemical reactions. It is a promising green chemistry approach for producing this compound. Research on other calcium-based compounds demonstrates the viability of this method; for instance, calcium-based metal-organic frameworks (MOFs) have been synthesized by milling eggshells (a source of calcium carbonate) with organic linkers. soton.ac.uk Similarly, mechanochemical synthesis has been applied to produce calcium dialuminate and even highly reactive calcium electrides. nih.govrsc.org A study has reported the synthesis of zinc maleate and this compound by reacting maleic acid with the corresponding metal oxides, indicating the fundamental applicability of this approach. researchgate.net Future work could optimize mechanochemical processes to produce nanocrystalline or amorphous this compound with unique properties.

Sonochemical and Ultrasound-Assisted Synthesis: The application of ultrasound to a chemical reaction can create intense local heating, high pressure, and rapid cooling rates through acoustic cavitation. researchgate.net This method has been successfully used to prepare calcium malate (B86768) from bovine bone, suggesting its potential for the efficient synthesis of this compound. plos.orgnih.gov Sonochemistry is noted for its ability to reduce reaction times, control particle size, and produce highly homogeneous materials, making it an attractive route for creating nanostructured this compound. researchgate.netnih.govmdpi.com

Hydrothermal Synthesis: This method involves crystallization from hot aqueous solutions at high vapor pressures. It is a well-established technique for producing various calcium compounds, including hydroxyapatite (B223615) and monetite, often from calcium-based precursors. researchgate.netresearchgate.net Exploring hydrothermal synthesis for this compound could yield highly crystalline, well-defined structures that are not accessible through standard precipitation methods.

These novel approaches represent a shift towards more environmentally friendly and precisely controlled manufacturing processes, which are expected to unlock new functionalities and applications for this compound.

Advanced Characterization Techniques for Nanocrystalline this compound Forms

As synthetic methods evolve to produce this compound in nanocrystalline forms, advanced characterization will be crucial to understanding the structure-property relationships of these new materials. While specific studies on nanocrystalline this compound are limited, the techniques applied to analogous nanomaterials provide a clear roadmap for future research.

Applicable Characterization Techniques:

X-Ray Diffraction (XRD): XRD is fundamental for determining the crystal structure, phase purity, and crystallite size of materials. For nanocrystalline calcium compounds like calcium silicate (B1173343) hydrates (C-S-H), XRD is essential for probing the atomic arrangement and identifying structural disorder or interstratification. nih.govresearchgate.net This technique would be the first step in confirming the successful synthesis of nanocrystalline this compound and understanding its crystal lattice.

Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for visualizing the morphology, size, and aggregation state of nanoparticles. rsc.org TEM, with its higher resolution, can reveal the crystal lattice and defects within individual nanoparticles.

Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical information at the nanoscale, allowing for precise measurement of particle height and surface roughness.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a sample. For this compound, it would confirm the coordination between the calcium ions and the maleate carboxylate groups and could detect the presence of water of hydration. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the local chemical environment of atoms (e.g., ¹³C, ¹H, ⁴³Ca). A novel ¹H NMR-based method has been developed to assess the binding affinity of polymers for calcium ions, a technique that could be adapted to study the interactions of this compound in various matrices. nih.gov

A multi-technique approach, combining these advanced characterization methods, will be essential to fully elucidate the features of nanocrystalline this compound and correlate them with its performance in various applications.

Predictive Modeling of this compound Material Properties

Computational modeling is becoming an invaluable tool for accelerating materials discovery and understanding chemical processes at the atomic level. For this compound, predictive modeling can offer insights into its structural, mechanical, and electronic properties, guiding experimental efforts.

Promising Modeling Approaches:

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of atoms and molecules over time, providing insights into dynamic processes. Studies have used MD to simulate the association of maleate salts in aqueous solutions, revealing the crucial role of the maleate ion in forming hydrogen-bonded structures. mdpi.comnih.gov Similar simulations could be used to predict the solubility of this compound, its interaction with polymer matrices, or its behavior as a fouling inhibitor on surfaces like calcite. researchgate.netresearchgate.net

Density Functional Theory (DFT): DFT calculations are used to predict the electronic structure and ground-state properties of materials. This method could be employed to calculate the optimized crystal structure of this compound, its vibrational frequencies (to compare with experimental FTIR spectra), and its electronic band structure. DFT has been used to study the spectral features of maleate-containing heterodimers and trimers, demonstrating its utility in understanding bonding and energetics. nih.gov

By combining MD and DFT, researchers can build comprehensive models to predict how this compound will behave under different conditions, screen for potential applications, and design new synthetic strategies to achieve desired material properties.

Sustainable and Niche Applications of this compound in Non-Biological Systems

While many calcium salts are used in biological contexts, emerging research points to several specialized, non-biological applications for this compound, particularly in materials science and sustainable chemistry.

Potential Niche Applications:

Polymer Additives: this compound, in conjunction with calcium stearate, has been shown to act as an effective thermal stabilizer for poly(vinyl chloride) (PVC). researchgate.net The maleate component contributes to stability by absorbing liberated hydrogen chloride (HCl) and participating in Diels-Alder reactions with the polyene segments that form during PVC degradation, which helps to prevent discoloration. researchgate.net Copolymers incorporating this compound have also been developed, indicating its potential utility in creating new polymer systems. nih.gov

Chemical Synthesis Precursor: this compound can serve as a starting material for other valuable chemicals. For example, a patented process describes the production of calcium tartrate through the catalytic oxidation of acid this compound. google.com It has also been mentioned as a precursor in the synthesis of calcium ferrite (B1171679). researchgate.net

Agrochemicals: There is growing interest in using metal-organic frameworks (MOFs) and related compounds for the controlled delivery of agrochemicals. A recent study demonstrated that calcium L-malate and D-tartarate frameworks can act as adjuvants for the sustainable delivery of a fungicide. acs.org This suggests a potential application for this compound as a component in similar controlled-release systems for fertilizers or pesticides, aligning with goals in sustainable agriculture. atamanchemicals.com

The future outlook for this compound chemistry is one of targeted development. By leveraging novel synthesis and characterization methods alongside predictive modeling, researchers can unlock the potential of this simple yet versatile compound for advanced material applications.

Q & A

Q. What are the established methods for synthesizing Calcium Maleate, and how can its structural integrity be validated?

this compound can be synthesized via a reaction between calcium salts (e.g., calcium acetate) and maleic acid derivatives. For example, calcium acetate reacts with mon-2-ethylhexyl maleate under controlled conditions to yield calcium mon-2-ethylhexyl maleate, a structurally analogous compound. Post-synthesis, Fourier-transform infrared spectroscopy (FTIR) is critical for validating the formation of the calcium-maleate bond, particularly by identifying characteristic absorption peaks (e.g., carboxylate stretching vibrations at ~1550–1650 cm⁻¹). Additionally, thermogravimetric analysis (TGA) can assess thermal stability, while conductivity tests evaluate ionic interactions .

Q. Which analytical techniques are recommended for quantifying impurities in this compound formulations?

High-performance liquid chromatography (HPLC) is widely used to detect and quantify impurities such as bis(2-ethylhexyl) maleate. A validated protocol involves:

  • Preparing a standard solution of the impurity (e.g., USP-grade bis(2-ethylhexyl) maleate).

  • Injecting equal volumes (3 µL) of the test and standard solutions into the HPLC system.

  • Calculating impurity percentages using the formula:

    Percentage impurity=5CW×rUrS\text{Percentage impurity} = \frac{5C}{W} \times \frac{r_U}{r_S}

    where CC is the standard concentration, WW is the sample weight, and rU/rSr_U/r_S are the peak response ratios. This method ensures compliance with purity thresholds (e.g., ≤0.4%) .

Q. How is this compound utilized in buffer systems for enzymatic assays?

this compound buffers are integral to enzyme studies requiring controlled calcium ion activity. A common protocol involves:

  • Dissolving Trizma Maleate in deionized water to prepare a 50 mM Tris Maleate buffer.
  • Adjusting pH to 7.3 at 37°C using 10 M NaOH to mimic physiological conditions.
  • Adding 50 mM calcium chloride to stabilize calcium-dependent enzymes (e.g., proteases or lipases). This buffer system is critical for maintaining ionic strength and pH during kinetic assays .

Advanced Research Questions

Q. What experimental models are suitable for studying this compound's interaction with calcium channels in cellular systems?

this compound derivatives (e.g., Cinepazide Maleate) exhibit calcium channel-blocking activity. To evaluate this:

  • Use in vitro patch-clamp electrophysiology on HEK293 cells expressing L-type calcium channels to measure ion flux inhibition.
  • Conduct in vivo studies on hypertensive rodent models, monitoring blood pressure changes after administration.
  • Validate specificity via competitive binding assays with radiolabeled calcium channel antagonists (e.g.,³H-nitrendipine). Such models elucidate mechanistic roles in vasodilation or cerebrovascular regulation .

Q. How can factorial design optimize this compound-based nanoparticle formulations for drug delivery?

A 2³ factorial design is effective for optimizing variables like polymer concentration (e.g., chitosan), crosslinker (calcium chloride), and stirring speed. Key steps include:

  • Defining factors and levels (e.g., low/high chitosan concentrations).
  • Preparing nanoparticles via ionic gelation, varying parameters systematically.
  • Analyzing responses (entrapment efficiency, particle size) using ANOVA to identify significant factors. This approach minimizes trial runs and pinpoints optimal conditions (e.g., 0.25% chitosan, 1:2 polymer-to-crosslinker ratio) .

Q. What methodologies assess the thermal stabilization efficiency of this compound derivatives in polymer matrices?

For PVC stabilization studies:

  • Conduct thermal aging oven tests at 180°C, monitoring time until visible degradation (e.g., blackening).
  • Perform Congo red tests to measure HCl liberation, with longer discoloration times indicating superior stabilization.
  • Use TGA to compare decomposition onset temperatures between stabilized and unstabilized PVC. Synergistic effects with additives (e.g., layered double hydroxides) can further enhance stability .

Methodological Notes

  • References : Ensure citations adhere to ACS or APA formats, prioritizing peer-reviewed journals and authoritative protocols (e.g., USP standards) .
  • Data Presentation : Include tables comparing FTIR peaks or factorial design results, with footnotes citing original data sources .
  • Ethical Compliance : Follow safety protocols (e.g., eye wash stations, contamination controls) when handling calcium salts or maleic anhydride .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.